molecular formula C8H7F3N2O2 B2974932 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate CAS No. 874594-92-0

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate

Cat. No.: B2974932
CAS No.: 874594-92-0
M. Wt: 220.151
InChI Key: JENVVQWNHIPHCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate typically involves the reaction of pyridin-3-ylcarbamate with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl carbamate
  • Pyridin-3-ylcarbamate
  • 2,2,2-Trifluoroethyl pyridine

Uniqueness

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate is unique due to the presence of both the trifluoroethyl and pyridinylcarbamate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-pyridin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVVQWNHIPHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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